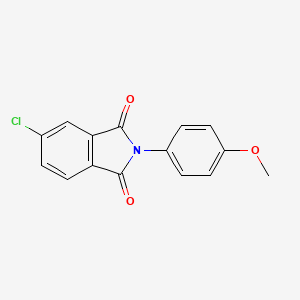

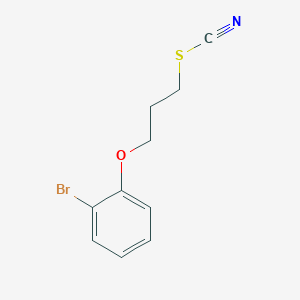

![molecular formula C27H29IN2O B5233283 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5233283.png)

2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol, also known as DPBA, is a synthetic compound that has gained significant attention in scientific research. DPBA is a potent fluorescent probe that has been used for various applications, including cellular imaging, protein labeling, and drug screening.

Mechanism of Action

2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol works by binding to specific sites on proteins or other biomolecules, causing them to fluoresce. The fluorescence of 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol is sensitive to changes in the local environment, such as pH, temperature, and binding events. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol can be used to monitor changes in protein conformation, protein-protein interactions, and enzyme activity.

Biochemical and Physiological Effects:

2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has been shown to have minimal toxicity and does not interfere with normal cellular processes. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has been used to study the localization and trafficking of proteins within cells. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has also been used to study the effects of drugs on cellular processes.

Advantages and Limitations for Lab Experiments

2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has several advantages over other fluorescent probes. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has a high fluorescence quantum yield, meaning that it emits more light per absorbed photon than other probes. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol is also highly photostable, meaning that it does not degrade over time when exposed to light. However, 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has some limitations, including its sensitivity to pH and temperature changes. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol is also limited in its ability to penetrate cell membranes, making it less useful for studying intracellular processes.

Future Directions

There are several future directions for 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol research. One area of interest is the development of new biosensors for detecting disease markers and biomolecules. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has also been used to study protein-protein interactions, and future research could focus on developing new methods for studying these interactions. Additionally, 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol could be used to study the effects of drugs on cellular processes, potentially leading to the development of new drugs or drug targets. Overall, 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has significant potential for advancing scientific research in a variety of fields.

Synthesis Methods

The synthesis of 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol involves a multi-step process that starts with the synthesis of 3-iodophenylbenzimidazole. The intermediate product is then reacted with 2,6-di-tert-butyl-4-hydroxyphenol to form 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has been widely used in scientific research due to its unique properties. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol is a fluorescent probe that can be used to label proteins, monitor cellular processes, and screen drug candidates. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has been used to study protein-protein interactions, protein folding, and enzyme activity. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has also been used to develop biosensors for detecting biomolecules and disease markers.

properties

IUPAC Name |

2,6-ditert-butyl-4-[2-(3-iodophenyl)benzimidazol-1-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29IN2O/c1-26(2,3)20-15-19(16-21(24(20)31)27(4,5)6)30-23-13-8-7-12-22(23)29-25(30)17-10-9-11-18(28)14-17/h7-16,31H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXXOAUNJDZPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Ditert-butyl-4-[2-(3-iodophenyl)benzimidazol-1-yl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)

![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)

![methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5233220.png)

![2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5233225.png)

![2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5233249.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233252.png)

![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233259.png)

![11-(3-bromo-4-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233303.png)